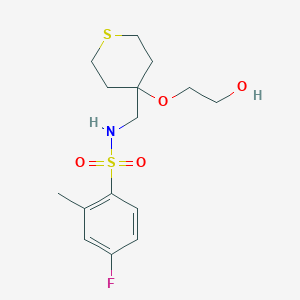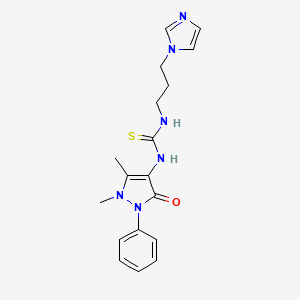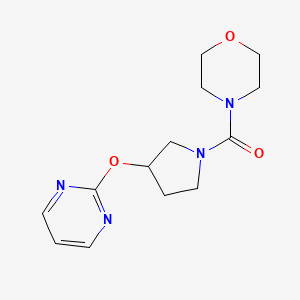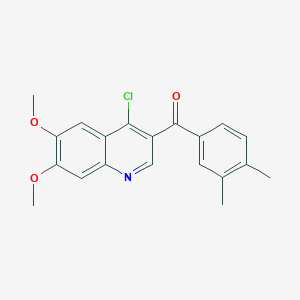
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone is an organic compound . It has gained significant attention in the field of scientific research due to its potential applications across various industries.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly listed in the search results . For detailed information, one would typically refer to its Material Safety Data Sheet (MSDS) or similar resources.Aplicaciones Científicas De Investigación
Antitumor Activity
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone: and its derivatives have shown promising antitumor properties. Researchers have synthesized novel compounds containing this scaffold and evaluated their cytotoxic activities against cancer cell lines . Notably, compound 20 exhibited potent antitumor effects, making it a potential candidate for further development.
Kinase Inhibition
The 6,7-dimethoxyquinazoline ring system, present in this compound, is a privileged scaffold in medicinal chemistry. Several kinase inhibitors with this framework have been studied, including epidermal growth factor receptor (EGFR) inhibitors like gefitinib and dual EGFR/VEGFR inhibitors like vandetanib. The exploration of small antitumor molecules based on this scaffold remains a viable strategy .
Diaryl Urea Scaffold
Diaryl-urea-based small molecule kinase inhibitors have gained attention due to their broad biological activities. Sorafenib, a dual-action RAF kinase and VEGFR inhibitor, contains a diaryl urea moiety and is approved for treating advanced renal cell carcinoma and hepatocellular carcinoma. The diaryl urea portion contributes to its unique protein-ligand interactions .
Auxin Inhibition
Interestingly, a related compound, 4-Chloro-6,7-dimethoxybenzoxazolin-2-one , was isolated from light-grown maize shoots and found to inhibit auxin activity. Although not identical, this highlights the potential role of the 6,7-dimethoxyquinoline scaffold in modulating plant growth and development .
Synthetic Methods
Researchers have developed methods for synthesizing 4-Chloro-6,7-dimethoxyquinoline derivatives. These involve nitrification of 3,4-dimethoxyacetophenone to obtain the key intermediate, 2-nitro-4,5-dimethoxyacetophenone .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 4-aminoquinoline derivatives, have been found to display a range of bioactive properties, including antiviral, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is known that similar compounds, such as 4-aminoquinoline derivatives, interact with their targets through a nucleophilic aromatic substitution reaction . This interaction leads to changes in the target, which can result in various biological effects.
Biochemical Pathways
It is known that similar compounds, such as 4-aminoquinoline derivatives, can affect a variety of biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
The compound’s molecular weight, as reported, is 22366 , which is within the optimal range for oral bioavailability.
Result of Action
It is known that similar compounds, such as 4-aminoquinoline derivatives, can have a range of biological effects, including antiviral, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-inflammatory, immune-modulatory, and anticancer activities .
Action Environment
It is known that similar compounds, such as 4-aminoquinoline derivatives, can have their action influenced by environmental factors .
Propiedades
IUPAC Name |
(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-11-5-6-13(7-12(11)2)20(23)15-10-22-16-9-18(25-4)17(24-3)8-14(16)19(15)21/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHQJUYPMIWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

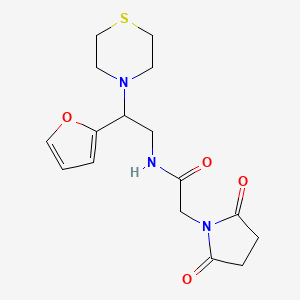
![[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol](/img/structure/B2821492.png)
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid](/img/structure/B2821494.png)
![(1S,6R,7R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2821496.png)
![1-(3-Chlorobenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2821497.png)

![N-(2,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821499.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone](/img/structure/B2821502.png)
![N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2821503.png)

